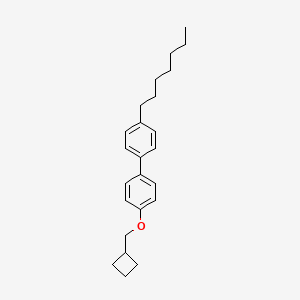![molecular formula C24H50N4O2 B12545340 N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea] CAS No. 669055-60-1](/img/structure/B12545340.png)
N,N'-Hexane-1,6-diylbis[N'-(2,4,4-trimethylpentan-2-yl)urea]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] typically involves the reaction of hexane-1,6-diamine with 2,4,4-trimethylpentan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: The compound is studied for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of high-performance materials, including plastics, fibers, and coatings.
Mécanisme D'action
The mechanism of action of N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which helps in stabilizing polymers and other materials. Additionally, its unique structure allows it to act as a free radical scavenger, thereby preventing oxidative degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Hexane-1,6-diylbis[N’-(2,2,6,6-tetramethylpiperidin-4-yl)formamide]
- N,N’-Hexane-1,6-diylbis[N’-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]
Uniqueness
N,N’-Hexane-1,6-diylbis[N’-(2,4,4-trimethylpentan-2-yl)urea] is unique due to its specific molecular structure, which imparts superior stability and reactivity compared to similar compounds. Its ability to form stable complexes and act as a free radical scavenger makes it particularly valuable in various applications.
Propriétés
Numéro CAS |
669055-60-1 |
|---|---|
Formule moléculaire |
C24H50N4O2 |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
1-(2,4,4-trimethylpentan-2-yl)-3-[6-(2,4,4-trimethylpentan-2-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C24H50N4O2/c1-21(2,3)17-23(7,8)27-19(29)25-15-13-11-12-14-16-26-20(30)28-24(9,10)18-22(4,5)6/h11-18H2,1-10H3,(H2,25,27,29)(H2,26,28,30) |
Clé InChI |
KAVPHRDZBYAZGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)NC(=O)NCCCCCCNC(=O)NC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



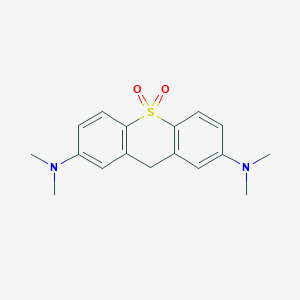

![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
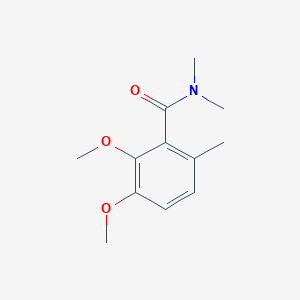

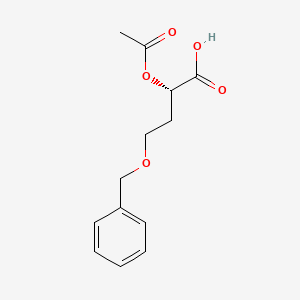
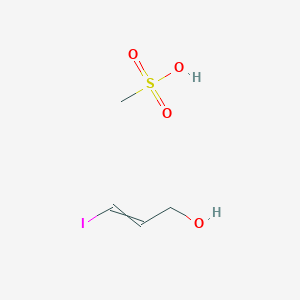

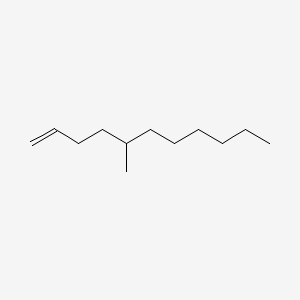
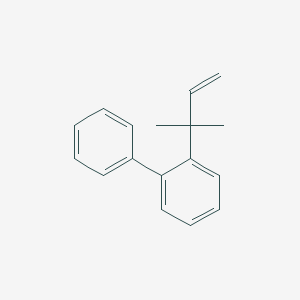
![1,5-Di-tert-butyl-3,3,7,7,10,10-hexaphenyl-2,4,6,8,9,11-hexaoxa-3,7,10-trisila-1,5-digermabicyclo[3.3.3]undecane](/img/structure/B12545335.png)
